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molecular formula C10H19NO4 B8386633 3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-butyric acid methyl ester

3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-butyric acid methyl ester

Cat. No. B8386633
M. Wt: 217.26 g/mol
InChI Key: WDNRYBYLABNYTC-UHFFFAOYSA-N
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Patent
US06756372B2

Procedure details

3-Methylamino-butyric acid methyl ester (7.6 g, 58 mmol, 1.0 equiv) was added neat to methyl acrylate (7.5 g, 87 mmol, 1.5 equiv). The resulting solution was refluxed for 16 h. The reaction was cooled and diluted with hexanes (200 mL) and an insoluble polymer separated out. The hexane solution was decanted and the polymer washed 2×100 mL hexanes with vigorous stirring. The combined hexane solutions were then concentrated in vacuo. The crude product was purified by flash chromatography on SiO2 using pure CH2Cl2 as an eluent. The pure product was isolated as a clear colorless oil (7.3 g, 58%); MS, m/z 218=M+1.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH:5]([NH:7][CH3:8])[CH3:6].[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH:5]([N:7]([CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[CH3:8])[CH3:6]

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
COC(CC(C)NC)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
an insoluble polymer separated out
CUSTOM
Type
CUSTOM
Details
The hexane solution was decanted
WASH
Type
WASH
Details
the polymer washed 2×100 mL hexanes with vigorous stirring
CONCENTRATION
Type
CONCENTRATION
Details
The combined hexane solutions were then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on SiO2 using pure CH2Cl2 as an eluent

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C)N(C)CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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